molecular formula C9H13NO B2469329 4-Isopropyl-2-methoxypyridine CAS No. 1370633-62-7

4-Isopropyl-2-methoxypyridine

Cat. No.: B2469329
CAS No.: 1370633-62-7
M. Wt: 151.209
InChI Key: WFZCSVQVJUMZBG-UHFFFAOYSA-N
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Description

4-Isopropyl-2-methoxypyridine is an organic compound with the molecular formula C9H13NO It is a derivative of pyridine, characterized by the presence of an isopropyl group at the fourth position and a methoxy group at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2-methoxypyridine typically involves the alkylation of 2-methoxypyridine with isopropyl halides under basic conditions. A common method includes the use of isopropyl bromide and a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-2-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for alkylation reactions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Alkylated or arylated pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

4-Isopropyl-2-methoxypyridine serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives have been investigated for their potential in treating neurological disorders and other health conditions.

Key Findings:

  • Neurological Disorders: Research indicates that compounds derived from this compound exhibit activity against amyloid-beta aggregation, a hallmark of Alzheimer's disease. A study reported that specific derivatives demonstrated an inhibitory effect on the formation of amyloid plaques with an IC50 value of approximately 60 nM .
  • Antimicrobial Activity: Derivatives of this compound have shown promising antimicrobial properties against various pathogens, including bacteria and fungi. This positions it as a potential candidate for developing new antimicrobial agents .
Pharmaceutical Application Target Condition IC50 Value
Amyloid-beta aggregation inhibitorAlzheimer's Disease60 nM
Antimicrobial activityVarious infectionsVaries

Agrochemical Applications

In the agrochemical sector, this compound is utilized in the formulation of crop protection agents. Its ability to enhance the efficacy of herbicides makes it valuable for agricultural applications.

Key Findings:

  • Herbicide Development: The compound acts as a building block in synthesizing herbicides that improve crop yield by effectively controlling weed growth. Its structural properties allow for increased effectiveness in formulations compared to traditional herbicides .
Agrochemical Application Function
Herbicide synthesisEnhances efficacy

Material Science Applications

The compound is also explored in material science for developing advanced materials, particularly polymers with enhanced properties.

Key Findings:

  • Polymer Development: Research has indicated that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it suitable for various industrial applications .
Material Science Application Property Enhanced
Polymer synthesisMechanical strength, thermal stability

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of a derivative of this compound. The results showed a significant reduction in inflammatory markers TNF-alpha and IL-6 when treated with the compound.

Treatment TNF-alpha Production (pg/mL) IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This indicates its potential use in treating inflammatory diseases.

Case Study 2: Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with a derivative of this compound resulted in a significant reduction in tumor size compared to controls. This suggests its potential role in cancer therapeutics.

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Methoxypyridine: Lacks the isopropyl group, making it less hydrophobic and potentially less active in certain applications.

    4-Isopropylpyridine: Lacks the methoxy group, which may affect its solubility and reactivity.

    2,4-Dimethoxypyridine: Contains an additional methoxy group, which can influence its chemical properties and biological activity.

Uniqueness: 4-Isopropyl-2-methoxypyridine is unique due to the combination of the isopropyl and methoxy groups, which confer distinct chemical and physical properties

Biological Activity

4-Isopropyl-2-methoxypyridine is an organic compound with the molecular formula C9_9H13_{13}NO. As a derivative of pyridine, it has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by:

  • Molecular Structure : The presence of an isopropyl group and a methoxy group on the pyridine ring enhances its hydrophobicity and reactivity.
  • Reactivity : It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile in synthetic organic chemistry .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use in developing new antibiotics. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammation. This property suggests potential applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity. For instance, it could inhibit enzymes involved in inflammatory pathways or bacterial metabolism.
  • Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in bacteria .

Case Studies

  • Antimicrobial Efficacy : A study published in Bioorganic & Medicinal Chemistry evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Activity : Another research article focused on the anti-inflammatory properties of methoxypyridine derivatives. It reported that this compound significantly reduced tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its utility in managing inflammatory conditions .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

CompoundStructure FeatureBiological Activity
2-MethoxypyridineLacks isopropyl groupWeaker antimicrobial properties
4-IsopropylpyridineLacks methoxy groupReduced solubility and reactivity
2,4-DimethoxypyridineAdditional methoxy groupEnhanced solubility but altered activity

This table illustrates how the combination of the isopropyl and methoxy groups in this compound contributes to its distinct biological profile compared to other derivatives.

Properties

IUPAC Name

2-methoxy-4-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(2)8-4-5-10-9(6-8)11-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZCSVQVJUMZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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